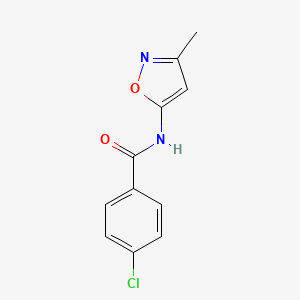

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Description

4-Chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative featuring a chlorinated aromatic ring linked to a 3-methyl-1,2-oxazole moiety via an amide bond. The 1,2-oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to its polarity and may modulate receptor binding affinity.

Properties

IUPAC Name |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNMONDDSNGEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,2-oxazol-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate diverse chemical reactions, making it valuable in drug design and materials science.

The compound exhibits promising biological activities, including:

- Antimicrobial Properties : Research indicates that it possesses significant antibacterial activity against various strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

These results suggest its potential as an antibacterial agent by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

- Anticancer Activity : Preliminary studies show that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For example, in studies on MCF-7 breast cancer cell lines, it demonstrated an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent against breast cancer.

Medicine

In the medical field, ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique structure allows for interaction with specific molecular targets, which may modulate enzyme activity or receptor functions.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind its biological activities:

- In vitro studies have confirmed its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Investigations into its anticancer properties highlighted its ability to induce cell cycle arrest and promote apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

- Structure : Replaces the 1,2-oxazole with a 1,2,4-thiadiazole ring containing a sulfur atom and an oxo group.

- Key Differences: The thiadiazole ring introduces sulfur, which increases lipophilicity and may alter redox properties compared to the oxygen-containing oxazole.

- Implications : Thiadiazoles are associated with diverse biological activities, including antimicrobial and antitumor effects. This substitution could enhance metabolic stability but may reduce solubility due to increased hydrophobicity .

4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide

- Structure : Substitutes the chloro group with a methoxy (-OCH₃) group and retains a thiadiazole ring.

- Key Differences :

- The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro substituent. This may reduce electrophilicity and alter binding interactions.

- The thiadiazole’s 3-oxo group provides additional hydrogen-bonding sites.

- Implications : Increased solubility due to the methoxy group could improve bioavailability, but reduced electron-withdrawing effects might shorten metabolic half-life .

2-Amino-4,5-dimethoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide

- Structure: Features amino and dimethoxy substituents on the benzamide ring.

- Key Differences: The amino (-NH₂) and methoxy groups introduce hydrogen-bond donors and acceptors, enhancing solubility and target affinity.

- Implications : This compound may exhibit improved pharmacokinetics but could be less stable under acidic conditions compared to the chloro derivative .

N-(2-Chlorophenyl)-5-fluoro-4-(3-oxo-triazolo-oxazin-2-yl)benzamide

- Structure : Incorporates a fused triazolo-oxazine ring and a fluorine atom.

- Key Differences :

- The triazolo-oxazine system adds rigidity and complexity, likely enhancing selectivity for specific enzyme pockets.

- Fluorine substitution improves metabolic stability and membrane permeability.

- Implications : This compound’s design suggests optimization for high-resolution target binding, such as kinase inhibition, but synthetic complexity may limit scalability .

Research Findings and Implications

- Electronic Effects : Chloro and methoxy substituents exert opposing electronic influences, affecting reactivity and binding. Chloro derivatives may favor environments requiring electrophilic interactions, while methoxy analogs suit polar targets .

- Heterocycle Impact : Oxazole and thiadiazole rings confer distinct polarity and hydrogen-bonding profiles. Thiadiazoles may enhance bioactivity in sulfur-rich biological systems, whereas oxazoles offer metabolic resistance .

- Pharmacokinetics: Amino and methoxy groups improve solubility but may increase susceptibility to enzymatic degradation. Chloro and fluorinated derivatives prioritize stability over absorption .

Biological Activity

4-Chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 235.67 g/mol

- Functional Groups : Contains a chloro group, an oxazole ring, and a benzamide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies show that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these cell lines are as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways, which may contribute to its anticancer effects.

- Oxidative Stress Induction : The presence of the oxazole ring is believed to enhance the compound's reactivity, leading to increased oxidative stress within cells .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antifungal Activity Study :

- Cancer Cell Line Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.